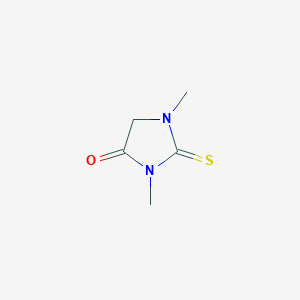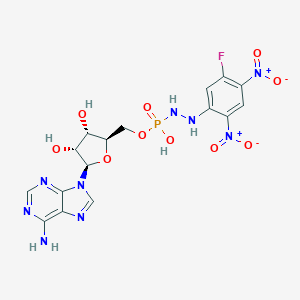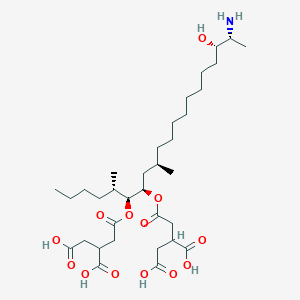
Methyl 2-amino-6-methyl-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-6-methyl-4-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Methyl 2-amino-4-nitro-m-toluate or Methyl 2-amino-6-methyl-4-nitrobenzoate. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 246.23 g/mol.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-6-methyl-4-nitrobenzoate is not well understood. However, it is believed to exert its antibacterial and antifungal properties by disrupting the cell membrane of microorganisms. It is also believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-amino-6-methyl-4-nitrobenzoate has been shown to have low toxicity in animal studies. However, it may cause irritation to the skin, eyes, and respiratory tract upon exposure. In vitro studies have shown that Methyl 2-amino-6-methyl-4-nitrobenzoate can induce the production of reactive oxygen species, which can lead to oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 2-amino-6-methyl-4-nitrobenzoate in lab experiments is its relatively low cost and easy availability. However, its low solubility in water and high toxicity at high concentrations may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on Methyl 2-amino-6-methyl-4-nitrobenzoate. One direction is to investigate its potential as a fluorescent probe for the detection of metal ions in biological and environmental samples. Another direction is to study its potential as a starting material for the synthesis of novel compounds with pharmaceutical applications. Additionally, further research is needed to understand the mechanism of action and potential side effects of Methyl 2-amino-6-methyl-4-nitrobenzoate.
Métodos De Síntesis
Methyl 2-amino-6-methyl-4-nitrobenzoate can be synthesized through a multi-step reaction process. The first step involves the nitration of toluene with nitric acid to produce 2-nitrotoluene. The second step involves the reduction of 2-nitrotoluene to 2-amino-6-methyltoluene using hydrogen gas and a catalyst. The final step involves the esterification of 2-amino-6-methyltoluene with methyl nitrite to produce Methyl 2-amino-6-methyl-4-nitrobenzoate.
Aplicaciones Científicas De Investigación
Methyl 2-amino-6-methyl-4-nitrobenzoate has potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Additionally, Methyl 2-amino-6-methyl-4-nitrobenzoate has been used as a starting material for the synthesis of other compounds with potential pharmaceutical applications.
Propiedades
Número CAS |
138006-86-7 |
|---|---|
Nombre del producto |
Methyl 2-amino-6-methyl-4-nitrobenzoate |
Fórmula molecular |
C9H10N2O4 |
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
methyl 2-amino-6-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-6(11(13)14)4-7(10)8(5)9(12)15-2/h3-4H,10H2,1-2H3 |
Clave InChI |
QPHGXENLMRHOOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)OC)N)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)OC)N)[N+](=O)[O-] |
Sinónimos |
Benzoic acid, 2-amino-6-methyl-4-nitro-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)
